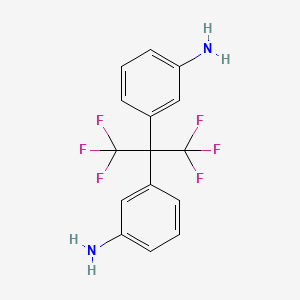

2,2-Bis(3-aminophenyl)hexafluoropropane

Descripción

Significance as a Fluorinated Diamine Monomer in High-Performance Polymer Synthesis

2,2-Bis(3-aminophenyl)hexafluoropropane, often abbreviated as 3,3'-6F-diamine, is a critical building block in the synthesis of advanced polymers, most notably polyimides and polyamides. Its molecular structure, characterized by two aminophenyl groups linked by a hexafluoroisopropylidene (6F) bridge, imparts a unique combination of properties to the resulting polymers. The incorporation of the bulky, electron-withdrawing trifluoromethyl (-CF3) groups is pivotal. These groups introduce a significant volume to the polymer backbone, which disrupts chain packing and reduces intermolecular charge transfer complex formation. This structural attribute leads to polymers with enhanced solubility in organic solvents, a crucial factor for processability.

Furthermore, the C-F bond's high energy contributes to the exceptional thermal stability of polymers derived from this monomer. scielo.br The fluorine content also results in a low dielectric constant and reduced moisture absorption, properties that are highly sought after in microelectronics and aerospace applications. researchgate.net The meta-positioning of the amine groups on the phenyl rings also influences the polymer's final properties, contributing to improved solubility and thermal flow characteristics compared to their para-isomers. google.com

The use of this compound allows for the tailoring of polymer properties to meet the demanding requirements of high-performance applications. By reacting with various dianhydrides, a wide array of polyimides can be synthesized with a tunable balance of thermal stability, mechanical strength, optical transparency, and electrical insulating properties. researchgate.netnih.gov

Historical Context and Evolution of its Research Trajectories

The journey of high-performance polymers began with the commercialization of polyimides like Kapton® by DuPont in the 1960s. nih.gov These early polyimides, while thermally robust, often suffered from poor solubility, making them difficult to process. This challenge spurred research into modifying the polymer structure to enhance processability without compromising performance.

The introduction of fluorine into the polymer backbone emerged as a promising strategy in the 1970s. pageplace.de Early research focused on incorporating perfluoroalkylene moieties into the polymer chain. pageplace.de The 1980s saw a significant advancement with the development and use of 2,2-bis(3,4-dicarboxyphenyl)hexafluoropropane dianhydride (6FDA), a fluorinated dianhydride that led to polyimides with improved transparency and lower dielectric constants. pageplace.de

Following this trend, research into fluorinated diamines like this compound gained momentum. Patents from the early 1990s describe the synthesis and use of this diamine to create polyamides and polyimides with improved moisture resistance and processing characteristics. google.com Throughout the late 20th and early 21st centuries, a substantial body of research has been dedicated to synthesizing and characterizing a vast range of polymers derived from 3,3'-6F-diamine. The research trajectory has evolved from fundamental synthesis and characterization to the fine-tuning of properties for specific, high-tech applications. researchgate.netacs.orgchemicalbook.com This includes the development of materials for flexible electronics, gas separation membranes, and low-dielectric insulators. nih.govacs.org

Overview of Research Domains

The unique properties conferred by this compound have led to its investigation across several key research domains within polymer science:

High-Temperature Resistant Polymers: A primary focus of research has been the synthesis of polyimides and polyamides with exceptional thermal and thermo-oxidative stability for use in demanding environments such as in aerospace and automotive applications. kpi.ua

Soluble and Processable Polyimides: A significant area of investigation has been dedicated to overcoming the processing challenges of traditional polyimides. The incorporation of the 6F group from 3,3'-6F-diamine is a well-established method to enhance solubility, allowing for the formation of high-quality films and coatings. researchgate.net

Low-Dielectric Materials: The electronics industry has driven extensive research into fluorinated polyimides derived from this diamine for use as insulating layers in microelectronic devices. The low dielectric constant of these materials helps to reduce signal delay and power loss. researchgate.net

Optically Transparent Polymers: For applications in flexible displays and optical components, researchers have explored the synthesis of colorless and transparent polyimides using this compound. The bulky 6F group helps to reduce the formation of color-inducing charge-transfer complexes. acs.org

Gas Separation Membranes: The controlled free volume created by the hexafluoroisopropylidene group makes polymers derived from this diamine suitable for gas separation membranes, with research focusing on tuning the polymer structure to achieve high permeability and selectivity for specific gases. nih.gov

The following tables summarize key properties of polymers synthesized using this compound and a list of related chemical compounds.

Table 1: Properties of Polyimides Derived from this compound and Various Dianhydrides

| Dianhydride | Glass Transition Temperature (°C) | Tensile Strength (MPa) | Elongation at Break (%) | Dielectric Constant (1 MHz) |

| 2,2'-bis(3,4-dicarboxyphenyl) hexafluoropropane dianhydride (6FDA) | 239 - 306 | 75 - 100 | 5.5 - 10.3 | 2.71 - 2.92 |

| 3,3′,4,4′-Benzophenonetetracarboxylic dianhydride (BTDA) | ~290 | - | - | - |

| 4,4′-Oxydiphthalic anhydride (B1165640) (ODPA) | - | - | - | - |

| Pyromellitic dianhydride (PMDA) | - | - | - | - |

Note: The properties can vary based on the specific synthesis and processing conditions. Data compiled from various research articles. researchgate.netchemicalbook.com

Structure

3D Structure

Propiedades

IUPAC Name |

3-[2-(3-aminophenyl)-1,1,1,3,3,3-hexafluoropropan-2-yl]aniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H12F6N2/c16-14(17,18)13(15(19,20)21,9-3-1-5-11(22)7-9)10-4-2-6-12(23)8-10/h1-8H,22-23H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UVUCUHVQYAPMEU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)N)C(C2=CC(=CC=C2)N)(C(F)(F)F)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H12F6N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90348120 | |

| Record name | 2,2-Bis(3-aminophenyl)hexafluoropropane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90348120 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

334.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

47250-53-3 | |

| Record name | 2,2-Bis(3-aminophenyl)hexafluoropropane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90348120 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,2-Bis(3-aminophenyl)hexafluoropropane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 2,2 Bis 3 Aminophenyl Hexafluoropropane and Precursors

Precursor Synthesis Pathways

The creation of suitable precursors is a critical foundation for the synthesis of the target compound. These pathways primarily involve the introduction of nitro groups onto an aromatic backbone containing the hexafluoroisopropylidene bridge.

One key precursor, Bis(3-nitro-4-hydroxyphenyl)hexafluoropropane, can be synthesized via a nucleophilic aromatic substitution (SNAr) reaction. chemicalbook.comnih.gov This method typically starts with a precursor where a good leaving group, such as fluorine, is present on the aromatic rings.

In a representative synthesis, bis(3-nitro-4-fluorophenyl) hexafluoropropane is treated with a strong base like potassium hydroxide. chemicalbook.com The reaction is conducted in a polar aprotic solvent, such as dimethyl sulfoxide (B87167) (DMSO), which facilitates the substitution of the fluoride (B91410) atoms by hydroxyl groups. The process involves heating the mixture to a specific temperature range, for instance, 70-80°C, to ensure the reaction proceeds to completion. chemicalbook.com Upon completion, the reaction mixture is neutralized, and the crude product is isolated. Purification through recrystallization, often using ethanol (B145695), yields the pure bis(3-nitro-4-hydroxyphenyl)hexafluoropropane. chemicalbook.com

Table 1: Example of Nucleophilic Aromatic Substitution for Precursor Synthesis

| Reactant | Reagent | Solvent | Temperature | Yield | Purity | Source |

|---|

Beyond the hydroxy-substituted precursor, other nitro-containing intermediates are vital for various synthetic strategies. A common precursor for the title compound is 2,2-bis(3-nitrophenyl)hexafluoropropane. chemicalbook.com

Another significant pathway involves the nitration of an acylated diamine. For instance, 2,2-bis-(3-aminophenyl)-hexafluoropropane can be first acylated to protect the amine groups, forming 2,2-bis-(3-acylamidophenyl)-hexafluoropropane. google.com This intermediate is then subjected to nitration to produce 2,2-bis-(3-acylamido-4-nitrophenyl)-hexafluoropropane. google.com This multi-step approach allows for regioselective nitration.

Furthermore, direct nitration of bisphenol AF (2,2-bis(4-hydroxyphenyl)hexafluoropropane) serves as a route to 2,2-bis[(3-nitro-4-hydroxy)phenyl]-hexafluoropropane. google.com This process utilizes a nitrating agent, such as nitric acid, in a solvent like 1,2-dichloroethane (B1671644) at low temperatures. google.com Controlling the reaction conditions is crucial to achieve high purity and yield while preventing unwanted oxidation of the hydroxyl groups. google.com

Reduction Methodologies for Amine Group Formation

The conversion of the nitro-containing precursors into the final diamine product, 2,2-Bis(3-aminophenyl)hexafluoropropane, is accomplished through the reduction of the nitro groups. A widely employed and efficient method for this transformation is catalytic hydrogenation. chemicalbook.com

This process involves reacting the nitro-intermediate, such as 2,2-bis(3-nitrophenyl)hexafluoropropane, with hydrogen gas under pressure. The reaction is carried out in the presence of a metal catalyst, typically palladium on a carbon support (Pd/C). chemicalbook.com A solvent like dimethylformamide (DMF) is often used, and the reaction is heated to facilitate the reduction. chemicalbook.com For example, the reduction of a related precursor, bis(3-nitro-4-hydroxyphenyl) hexafluoropropane, is performed at 70°C in an autoclave with hydrogen gas at 1 MPa pressure. chemicalbook.com After the reaction, the catalyst is filtered off, and the final product is isolated from the filtrate. chemicalbook.com These conditions are representative of those used for the reduction of nitro compounds in this chemical family. google.com

Optimization of Reaction Conditions and Yields

Optimizing reaction conditions is paramount to maximize product yield and purity while ensuring process efficiency and safety. Key parameters that are frequently adjusted include temperature, catalyst concentration, reagent ratios, and reaction time. researchgate.netresearchgate.net

In the synthesis of nitro-containing precursors, such as 2,2-bis[(3-nitro-4-hydroxy)phenyl]-hexafluoropropane, controlling the temperature and the concentration of nitric acid is critical to prevent the oxidation of phenolic hydroxyl groups, which would otherwise lead to impurities and lower yields. google.com Different reaction conditions reported in the literature demonstrate this optimization in practice.

Table 2: Impact of Reaction Conditions on Precursor Synthesis Yield and Purity

| Starting Material | Solvent | Temperature | Yield | Purity | Source |

|---|---|---|---|---|---|

| bis(3-nitro-4-fluorophenyl) hexafluoropropane | DMSO | 80-85°C | 91.1% | 98.6% | chemicalbook.com |

Purification techniques, particularly recrystallization, play a significant role in achieving high-purity final products. chemicalbook.comgoogle.com The choice of recrystallization solvent, such as ethanol or a mixture of water and DMF, is tailored to the specific compound to effectively remove unreacted starting materials and by-products. chemicalbook.com For instance, recrystallizing the crude product of bis(3-nitro-4-hydroxyphenyl)hexafluoropropane from ethanol can increase the purity to 98.6%. chemicalbook.com

Exploration of Alternative Synthetic Routes

While the nitration-reduction pathway is common, researchers have explored alternative synthetic routes to produce fluorinated aromatic diamines. beilstein-journals.orgbeilstein-journals.org These alternatives can offer advantages in terms of milder reaction conditions, different starting materials, or improved yields. google.com

One alternative strategy involves a sequence of functional group manipulations. This can include:

Acylation: Protecting the amine groups of a starting diamine. google.com

Nitration: Introducing nitro groups at specific positions on the protected intermediate. google.com

Deacylation: Removing the protective acyl groups to reveal the amines. google.com

Reduction: Converting the nitro groups to the desired amines. google.com

This sequence allows for greater control over the substitution patterns on the aromatic rings.

Another approach, demonstrated for the synthesis of the isomeric 2,2-bis(4-aminophenyl)hexafluoropropane, avoids the nitro-reduction pathway altogether. This method starts with 2,2-bis(4-halophenyl)hexafluoropropane and involves a catalytic substitution reaction with an amine compound, followed by a deprotection step to yield the final diamine. google.com Such C-N bond formation strategies represent a fundamentally different approach to constructing the target molecule. nih.gov The exploration of diverse synthetic methodologies, including novel C-F bond activation or rearrangement reactions, continues to be an area of interest in chemical synthesis. researchgate.net

Polymerization Chemistry: Utilization of 2,2 Bis 3 Aminophenyl Hexafluoropropane As a Monomer

Polyimide Synthesis via Poly(amic acid) Intermediates

The most prevalent method for synthesizing polyimides from 2,2-Bis(3-aminophenyl)hexafluoropropane involves a two-step process that proceeds through a soluble poly(amic acid) (PAA) precursor. nih.govibm.com This approach allows for the formation of a high-molecular-weight polymer that can be processed into films or coatings before being converted into the final, often intractable, polyimide. nih.govmdpi.com The general synthesis involves the reaction of a diamine with a tetracarboxylic dianhydride in a polar aprotic solvent to form the PAA, which is then cyclized to the polyimide through imidization. vt.eduzeusinc.com

The conventional two-step polycondensation is a widely adopted technique for preparing polyimides. researchgate.netresearchgate.net The process begins with the polyaddition reaction between stoichiometric amounts of the diamine, such as this compound, and a dianhydride in a high-boiling polar aprotic solvent like N,N-dimethylacetamide (DMAc) or N-methyl-2-pyrrolidone (NMP). researchgate.netresearchgate.net This initial step is typically conducted at room temperature to yield a viscous solution of poly(amic acid). kpi.ua The formation of a high-molecular-weight PAA is crucial for obtaining polyimide films with good mechanical properties. researchgate.net The resulting PAA solution can then be cast onto a substrate to form a film. kpi.ua The final conversion to the polyimide is achieved in the second step through a cyclodehydration reaction, known as imidization. vt.edu

Thermal imidization is the simplest and most common method for converting the poly(amic acid) precursor into the final polyimide. nih.govibm.com This process involves heating the PAA film or powder in a controlled manner, typically in multiple stages at progressively higher temperatures. researchgate.netkpi.ua For instance, a common heating schedule might involve curing at 100 °C, followed by stages at 150 °C, 200 °C, 250 °C, and finally 300 °C. kpi.ua During this heat treatment, the amic acid groups undergo cyclodehydration, releasing water molecules to form the stable five-membered imide ring. mdpi.com The temperature and duration of the curing process significantly impact the degree of imidization and the final properties of the polyimide film, such as its thermal stability, mechanical strength, and intermolecular structure. mdpi.com As the curing temperature increases, properties like film shrinkage and the formation of charge-transfer complexes (CTCs) are enhanced, which can influence the material's optical and mechanical characteristics. mdpi.com

Table 1: Effect of Curing Temperature on Polyimide Film Properties

This table illustrates the general impact of thermal imidization temperature on various physical properties of polyimide films, as observed in studies. The values are representative and show trends.

| Curing Temperature (°C) | Degree of Imidization (%) | Film Thickness (µm) | Shrinkage (%) | Fluorescence Peak (nm) |

| 200 | Increases from this point | 28.4 | 0 | Starts to red-shift |

| 240 | Continues to increase | ~26.0 | ~8.5 | Red-shifted |

| 280 | Nearing maximum | ~23.5 | ~17.3 | Further red-shift |

| 320 | Reaches maximum | ~22.0 | ~22.5 | Continues to red-shift |

| 380 | Plateau | 21.1 | 26.0 | Maximum red-shift |

| Data derived from trends described in research on thermal imidization effects. mdpi.com |

As an alternative to high-temperature thermal treatment, chemical imidization can be employed to convert poly(amic acid) to polyimide at lower temperatures. nih.gov This method involves treating the PAA solution with a dehydrating agent and a catalyst. vt.edu A common combination of reagents is a mixture of acetic anhydride (B1165640) as the dehydrating agent and a tertiary amine, such as pyridine (B92270) or triethylamine, as the catalyst. vt.edu The chemical imidization mechanism facilitates the cyclization of the amic acid groups. vt.edu This procedure is particularly useful when high processing temperatures are not feasible. nih.gov The resulting polyimide often precipitates from the reaction mixture, and the degree of imidization can depend on the solubility of the polymer in the specific chemical environment. vt.edu This technique has been successfully used to transform PAA derived from monomers like 4,4'-hexafluoroisopropylidenediphthalic anhydride (6FDA) into a soluble polyimide film. koreascience.kr

Control of Polymer Molecular Weight

Controlling the molecular weight of polymers during step-growth polymerization is crucial for achieving desired material properties. fiveable.me For polyimides derived from this compound, two primary methods are employed: stoichiometric imbalance and the use of end-capping agents.

Stoichiometric Imbalance: Step-growth polymerization requires a precise stoichiometric balance of functional groups (in this case, amine and anhydride groups) to achieve high molecular weights. fiveable.me By intentionally creating an imbalance in the molar ratio of the diamine and dianhydride monomers (a technique known as off-stoichiometry), the extent of polymerization can be limited. researchgate.netfiveable.me An excess of one monomer leads to chain ends being predominantly terminated by that monomer's functional group, thus preventing further chain growth and controlling the final molecular weight. fiveable.me For example, in the synthesis of polyimides from a novel adamantyl-containing diamine and various dianhydrides, the molecular weights were successfully controlled to a target of 20,000 g/mol by using a calculated stoichiometric offset. researchgate.net This method is a fundamental tool for producing oligomers or polymers of a specific, predictable chain length. researchgate.net

End-Capping Agents: Another effective method for molecular weight control is the use of monofunctional reagents, or end-cappers. fiveable.meresearchgate.net These are compounds with a single reactive group that can react with the growing polymer chain ends, thereby terminating the polymerization process. The addition of a calculated amount of an end-capping agent, such as a monoamine or a monocyclic anhydride, allows for precise control over the average degree of polymerization. For instance, 4-phenylethynylphthalic anhydride is a known end-capping agent used in polyimide synthesis to control molecular weight and introduce reactive end groups for subsequent cross-linking. researchgate.net This approach not only limits the polymer chain length but can also impart specific functionalities to the polymer termini. researchgate.net

Mechanistic and Kinetic Studies of Polymerization Reactions

The polymerization reaction between this compound and an aromatic tetracarboxylic dianhydride is a classic example of step-growth polymerization that proceeds via a well-established two-step mechanism. vt.edu

Step 1: Poly(amic acid) Formation The first step involves the nucleophilic addition of the amino groups of the diamine to the carbonyl carbons of the dianhydride. This ring-opening polyaddition reaction is typically carried out in a polar, aprotic solvent like N-methyl-2-pyrrolidone (NMP) or N,N-dimethylacetamide (DMAc) at ambient or reduced temperatures. vt.edukoreascience.kr The reaction is generally rapid, yielding a high molecular weight, soluble poly(amic acid) precursor. vt.edu Kinetic studies show that the rate of this reaction is significantly influenced by the electrophilicity of the dianhydride and the nucleophilicity of the diamine. vt.edu Electron-withdrawing groups on the dianhydride increase its reactivity, while electron-donating groups on the diamine enhance its reactivity. vt.edu The formation of the poly(amic acid) is an equilibrium process, and care must be taken to use dry solvents and high monomer concentrations to favor the formation of a high molecular weight polymer. vt.eduumpsa.edu.my

Step 2: Imidization The second step is the cyclodehydration (imidization) of the poly(amic acid) to form the final, stable polyimide. umpsa.edu.my This process involves the elimination of water and the formation of the characteristic five-membered imide ring. Imidization can be accomplished through two main routes:

Thermal Imidization: The poly(amic acid) solution is cast into a film and then subjected to a staged heating cycle at temperatures typically ranging from 100°C to 350°C. vt.edu This method drives off the solvent and the water of condensation to form the polyimide.

Chemical Imidization: This route is performed in solution at lower temperatures using a dehydrating agent, such as acetic anhydride, and a catalyst, typically a tertiary amine like pyridine or triethylamine. vt.edukoreascience.kr The polyimide often precipitates from the reaction mixture as it forms. vt.edu

Advanced Characterization and Structure Property Relationships of Derived Polymers

Spectroscopic and Chromatographic Characterization of Polymers

Spectroscopic and chromatographic methods are fundamental in confirming the chemical structure, molecular weight, and molecular weight distribution of polymers derived from 2,2-bis(3-aminophenyl)hexafluoropropane. These analyses verify the successful synthesis and purity of the materials.

Fourier Transform Infrared (FTIR) Spectroscopy for Chemical Structure Elucidation

Fourier Transform Infrared (FTIR) spectroscopy is a crucial technique for verifying the successful synthesis of polyimides. The analysis confirms the conversion of the poly(amic acid) precursor to the final polyimide structure through a process called imidization. The completion of this reaction is evidenced by the disappearance of characteristic bands for the amic acid precursor and the appearance of distinctive absorption peaks corresponding to the imide ring.

Key characteristic absorption bands for polyimides derived from this compound include:

Asymmetrical C=O Stretching: Typically observed in the range of 1780–1785 cm⁻¹, this peak is a hallmark of the imide carbonyl group. researchgate.net

Symmetrical C=O Stretching: A second strong absorption appears around 1720–1730 cm⁻¹, corresponding to the symmetric stretching of the imide carbonyls. researchgate.netnih.gov

C-N Stretching: A peak in the region of 1350–1370 cm⁻¹ signifies the stretching vibration of the carbon-nitrogen bond within the imide ring. researchgate.net

Imide Ring Deformation: A band around 720-745 cm⁻¹ is often attributed to the deformation of the imide ring. nih.gov

The presence of the hexafluoroisopropylidene group is also confirmed by strong absorption bands related to C-F stretching, typically found in the region of 1100-1300 cm⁻¹. The successful formation of the polyimide is confirmed when the broad absorption bands for amide N-H and carboxylic acid O-H stretching in the poly(amic acid) precursor (around 3200-3500 cm⁻¹) disappear upon thermal or chemical imidization.

Table 1: Characteristic FTIR Absorption Bands for Polyimides

| Vibration Mode | Wavenumber (cm⁻¹) | Functional Group |

|---|---|---|

| Asymmetrical C=O Stretch | 1780–1785 | Imide Carbonyl |

| Symmetrical C=O Stretch | 1720–1730 | Imide Carbonyl |

| C-N Stretch | 1350–1370 | Imide Ring |

| C-F Stretch | 1100–1300 | Hexafluoroisopropylidene |

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹⁹F NMR) for Structural Confirmation

Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed information about the molecular structure of the polymer, confirming the connectivity of the monomers. Both proton (¹H) and fluorine-19 (¹⁹F) NMR are particularly useful for polymers containing this compound.

¹H NMR: The ¹H NMR spectrum is used to verify the presence of aromatic protons from both the diamine and the dianhydride moieties. The complex multiplet signals appearing in the aromatic region, typically between 7.0 and 8.5 ppm, correspond to the various protons on the phenyl rings of the polymer backbone. nih.gov The absence of signals for the amine protons (which would be present in the monomer) and carboxylic acid protons (from the polyamic acid intermediate) further confirms complete polymerization and imidization.

¹⁹F NMR: Due to the six fluorine atoms in the hexafluoroisopropylidene group, ¹⁹F NMR is a highly sensitive and definitive tool for characterizing these polymers. The -CF₃ groups from both the diamine and commonly used fluorinated dianhydrides like 4,4'-(hexafluoroisopropylidene)diphthalic anhydride (B1165640) (6FDA) typically show a sharp singlet in the ¹⁹F NMR spectrum. The chemical shift is characteristic of the electronic environment of the -CF₃ group, and its presence confirms the incorporation of the fluorinated monomer into the polymer chain.

Table 2: Representative NMR Chemical Shifts for Fluorinated Polyimides

| Nucleus | Functional Group | Representative Chemical Shift (ppm) |

|---|---|---|

| ¹H | Aromatic Protons (Ar-H) | 7.0 – 8.5 |

Gel Permeation Chromatography (GPC) for Molecular Weight Distribution Analysis

Gel Permeation Chromatography (GPC) is the standard method for determining the molecular weight and molecular weight distribution of polymers. This technique separates polymer molecules based on their size in solution. For polyimides derived from this compound, GPC analysis provides crucial data on the number-average molecular weight (Mₙ), weight-average molecular weight (Mₙ), and the polydispersity index (PDI = Mₙ/Mₙ). researchgate.net

High molecular weights are indicative of successful polymerization, leading to the formation of strong, tough films. The PDI value provides insight into the breadth of the molecular weight distribution; a value close to 2 is common for polyimides synthesized via step-growth polymerization, while values closer to 1.5 may indicate more controlled reaction conditions. nih.govresearchgate.net The synthesis of high molecular weight polymers (Mₙ > 25,000 g/mol ) is essential for achieving desirable mechanical properties. researchgate.netukm.my

Table 3: Typical Molecular Weight Data for Fluorinated Polyimides from GPC

| Parameter | Description | Typical Value Range |

|---|---|---|

| Mₙ ( g/mol ) | Number-Average Molecular Weight | 26,000 – 96,000 |

| Mₙ ( g/mol ) | Weight-Average Molecular Weight | 42,000 – 153,000 |

Thermal Analysis of Polyimide Systems

The inclusion of the rigid aromatic rings and the bulky -C(CF₃)₂- groups from this compound results in polymers with exceptional thermal stability. Thermal analysis techniques such as Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are used to quantify these properties.

Thermogravimetric Analysis (TGA) for Thermal Degradation Behavior and Stability

Thermogravimetric Analysis (TGA) measures the change in mass of a material as a function of temperature. It is used to determine the thermal stability and decomposition temperature of polymers. Polyimides derived from this compound consistently demonstrate outstanding thermal stability.

The key parameter obtained from TGA is the decomposition temperature (Tₔ), often reported as the temperature at which 5% or 10% weight loss occurs (Tₔ₅% or Tₔ₁₀%). For these fluorinated polyimides, the Tₔ₅% is typically above 500°C in both nitrogen and air atmospheres, indicating their suitability for high-temperature applications. researchgate.netmarquette.eduscielo.br The high thermal stability is attributed to the strength of the aromatic and imide bonds in the polymer backbone. marquette.edu For example, some fluorinated polyimides exhibit a 5% weight loss at 529°C in air and 538°C in nitrogen. marquette.edu

Table 4: Representative TGA Data for Fluorinated Polyimides

| Atmosphere | Parameter | Typical Value Range (°C) |

|---|---|---|

| Nitrogen | Tₔ₅% (5% Weight Loss Temp.) | 530 – 560 |

Differential Scanning Calorimetry (DSC) for Glass Transition Temperature (Tg) Determination

Differential Scanning Calorimetry (DSC) is used to measure the heat flow associated with thermal transitions in a material. For amorphous polymers like most polyimides, the most important transition detected by DSC is the glass transition temperature (T₉). The T₉ represents the temperature at which the polymer transitions from a rigid, glassy state to a more flexible, rubbery state.

A high T₉ is a critical characteristic of high-performance polymers, as it defines the upper service temperature limit for many applications. The rigid structure imparted by the aromatic rings and the bulky nature of the hexafluoroisopropylidene group restrict segmental chain motion, resulting in very high T₉ values for these polyimides. T₉ values for polyimides containing the this compound moiety often fall in the range of 260°C to over 350°C, depending on the specific dianhydride used in the polymerization. scielo.brtitech.ac.jp

Table 5: Representative Glass Transition Temperatures for 6FDA-Based Polyimides

| Polymer System | T₉ (°C) |

|---|---|

| Polyimide with Alicyclic Diamine | 260 |

| Polyimide with Aromatic Diamine (BPDA) | 275 |

Thermomechanical Analysis (TMA) for Dimensional Stability and Coefficient of Thermal Expansion (CTE)

Thermomechanical Analysis (TMA) is a critical technique for evaluating the dimensional stability of polymers derived from this compound, particularly in applications where temperature fluctuations are a concern. This analysis measures the dimensional changes of a material as a function of temperature. A key parameter derived from TMA is the Coefficient of Thermal Expansion (CTE), which quantifies the extent to which a material expands or contracts with temperature changes.

For polyimides synthesized with the hexafluoroisopropylidene (6F) moiety, low CTE values are highly desirable, especially in the electronics industry for applications like flexible printed circuit boards. The incorporation of rigid rod-like structures into the polymer backbone is a common strategy to decrease the CTE. For instance, colorless polyimide films based on the copolymerization of 4,4′-(hexafluoroisopropylidene)diphthalic anhydride (6FDA) and rigid-rod 2,2′-bis(trifluoromethyl)benzidine (TFMB) have been developed to achieve lower CTE values. mdpi.com

The dimensional stability of these fluorinated polyimides is also influenced by the processing conditions, such as the final curing temperature. Studies have shown that increasing the imidization temperature can lead to a decrease in free volume and compaction of the imide structure in certain polyimides, which in turn affects their dimensional properties. nih.gov Dynamic Mechanical Analysis (DMA), a related technique, can also provide insights into the thermomechanical properties. For example, a crosslinked 6FDA-ODA polyimide film exhibited a significantly higher glass transition temperature (Tg) of 339 °C compared to the neat PI film (217 °C), indicating enhanced dimensional stability at elevated temperatures. nih.govelsevierpure.com

Table 1: Illustrative CTE Values for Various Polyimides

| Polymer System | CTE (ppm/K) | Reference |

| 6FDA/TFMB based PI | < 10 | mdpi.com |

| PMDA-ODA | 20-30 | General Literature |

| Kapton® HN | 20 | General Literature |

Note: The values presented are illustrative and can vary based on specific monomer composition, processing conditions, and measurement parameters.

Microstructural Investigations of Polymer Morphology

Scanning Electron Microscopy (SEM) is a powerful tool for visualizing the surface and internal morphology of polymers derived from this compound. SEM images can reveal details about the film's surface smoothness, the presence of defects, and the structure of cross-sectional fractures. nih.gov For instance, in the development of copolyimide fibers, SEM results have shown the presence of macrovoids as the content of 4,4′-(hexafluoroisopropylidene)diphthalic anhydride (6FDA) increases. rsc.org

The cross-sectional morphology provides insights into the internal structure of the polymer film, which can be influenced by the preparation method. researchgate.net Smooth and defect-free surfaces and cross-sections are generally indicative of a well-formed, homogenous polymer matrix, which is crucial for predictable and reliable performance in various applications. nih.gov

Positron Annihilation Lifetime Spectroscopy (PALS) is a non-destructive technique used to probe the free volume characteristics of polymers at the atomic scale. ortec-online.commat-cs.com In polymers, the lifetime of ortho-positronium (o-Ps) is related to the size of the free volume cavities where it localizes. ortec-online.comnih.gov The intensity of the o-Ps signal provides information about the concentration of these free volume elements. ortec-online.com

For polyimides containing the hexafluoroisopropylidene group, PALS has been instrumental in understanding the relationship between free volume and gas transport properties. osti.gov The bulky -C(CF3)2- groups hinder efficient chain packing, leading to a higher fractional free volume (FFV). mdpi.com PALS studies have confirmed that introducing fluorinated moieties can increase the free volume element size. researchgate.net For example, PALS analysis of a 6FDA-based polyimide/polyacrylonitrile composite membrane showed that the incorporation of nanoparticles improved the FFV while decreasing the accessible pore size. researchgate.net This technique allows for a detailed understanding of how modifications to the polymer structure, such as the introduction of bulky side groups or cross-linking, can manipulate the free volume and, consequently, the material's properties. osti.gov

X-ray Diffraction (XRD) is a fundamental technique for investigating the arrangement of polymer chains and determining the degree of crystallinity. In polyimides derived from this compound, the bulky hexafluoroisopropylidene group generally disrupts regular chain packing, leading to an amorphous or semi-crystalline structure. dtic.mil

XRD patterns of these polymers typically show broad diffraction peaks, characteristic of amorphous materials. nih.gov The position of the main amorphous halo can be used to calculate the average interchain spacing, or d-spacing, using Bragg's law. osti.govnih.gov A larger d-spacing indicates less efficient chain packing and a higher free volume. For example, 6FDA-based polyimides are known to have larger d-spacing values due to the steric hindrance caused by the -C(CF3)2- groups, which restricts the rotation of phenyl rings. researchgate.net Studies have shown that the d-spacing in these polyimides can be tailored by altering the diamine structure or by incorporating other functional groups. researchgate.netresearchgate.net

Elucidation of Structure-Property Correlations in Fluorinated Polyimides

The incorporation of the hexafluoroisopropylidene (-C(CF3)2-) moiety into the polyimide backbone has a profound impact on the polymer's intermolecular interactions and electronic properties. The strong electron-withdrawing nature of the two trifluoromethyl (-CF3) groups significantly alters the electron density of the adjacent aromatic rings and functional groups. dtic.mil

This electron-withdrawing effect leads to a reduction in intermolecular charge transfer complex formation, which is responsible for the characteristic yellow-to-brown color of many aromatic polyimides. nih.gov As a result, polyimides containing the 6F group are often colorless and have high optical transparency. tandfonline.comresearchgate.net

The presence of the bulky and electronegative fluorine atoms also weakens intermolecular forces, leading to reduced chain packing and a higher free volume. mdpi.comacs.org This has a significant effect on the dielectric properties of the material. Fluorinated polyimides typically exhibit lower dielectric constants and dielectric loss factors. tandfonline.commdpi.com This is attributed to the lower molar polarizability and increased molar volume resulting from the inclusion of fluorine. mdpi.com The reduced dielectric constant makes these materials highly suitable for applications in microelectronics as insulating layers. researchgate.net

Furthermore, the steric hindrance provided by the -C(CF3)2- group increases the solubility of the polyimides in organic solvents, which is a significant advantage for processing. nih.gov However, the introduction of the 6F group can also affect the polymer's stability, with some studies indicating an increased rate of degradation upon exposure to UV radiation. dtic.mil

Modification and Functionalization of 2,2 Bis 3 Aminophenyl Hexafluoropropane and Its Polymers

Incorporation of Hydroxyl Groups for Enhanced Properties

The introduction of hydroxyl (-OH) groups into the polyimide backbone, often by using monomers like 2,2-Bis(3-amino-4-hydroxyphenyl)hexafluoropropane (Bis-AP-AF), is a key strategy for enhancing material properties. chemicalbook.com These polar groups can significantly improve interfacial adhesion in composites and provide reactive sites for further functionalization. researcher.lifemdpi.com

The synthesis of hydroxyl-containing polyimides can be achieved through a two-step process involving the creation of a polyamic acid (PAA) followed by thermal imidization. chemicalbook.com For instance, high molecular weight PAA has been successfully synthesized from Bis-AP-AF and 3,3',4,4'-Benzophenone tetracarboxylic dianhydride (BTDA). chemicalbook.com The presence of hydroxyl groups has been shown to accelerate the phase transition of polybutene-1 from its tetragonal form II to the more stable trigonal form I, indicating their influence on polymer crystallization behavior. researcher.life

In the context of fiber-reinforced composites, incorporating hydroxyl-containing monomers like 4,4′-diamino-(1,1′-biphenyl)-3,3′-diol (HAB) into the polyimide backbone of fibers can significantly improve the interfacial shear strength (IFSS) with an epoxy matrix. This enhancement is attributed to the formation of hydrogen bonds and potential covalent bonds between the hydroxyl groups on the fiber surface and the epoxy resin. mdpi.com

Table 1: Effect of Hydroxyl-Containing HAB Monomer on Interfacial Properties of PI/Epoxy Composites mdpi.com

| Fiber Designation | p-PDA/HAB/BIA Molar Ratio | Interlaminar Shear Strength (ILSS) (MPa) | Interfacial Shear Strength (IFSS) (MPa) |

|---|---|---|---|

| BPHB-0 | 7:0:3 | 25.12 | 33.36 |

| BPHB-1 | 6:1:3 | 29.23 | 38.82 |

| BPHB-2 | 4:3:3 | 32.54 | 43.22 |

| BPHB-3 | 2:5:3 | 34.88 | 46.33 |

| BPHB-4 | 0:7:3 | 33.17 | 44.06 |

Data sourced from a study on hydroxyl-containing polyimide fibers. mdpi.com

Post-Polymerization Functionalization Strategies for Tailored Performance

Post-polymerization functionalization allows for the precise tailoring of polyimide properties for specific applications. These methods modify the already-formed polymer, introducing new functionalities without altering the main chain structure.

One effective strategy is chemical grafting. For example, glycidyl methacrylate (GMA) can be grafted onto a polyimide backbone that contains phenolic hydroxyl groups. nih.govacs.org This process introduces photocurable double bonds, making the polyimide suitable for applications like digital light processing (DLP) 3D printing. The epoxy groups in GMA react with the hydroxyl groups on the polyimide, while the acrylate double bonds provide photosensitivity. nih.govacs.org

Another approach involves the covalent attachment of functional nanoparticles. Polyhedral oligomeric silsesquioxane (POSS) nanoparticles can be attached to polyimide backbones containing reactive hydroxymethyl groups. dtic.mil This is typically a two-step process where the polymer's hydroxyl sites are first reacted with a linker molecule, like adipoyl chloride, which then reacts with an amino-functionalized POSS, such as 3-aminopropylisobutyl-POSS. This method can achieve high POSS loading (up to 40 wt-%), enhancing properties like resistance to atomic oxygen for space applications, while maintaining processability. dtic.mil

Surface modification of polyimide membranes is another critical post-polymerization strategy, particularly for gas separation applications. Immersing a polyimide film, such as Matrimid®, in an alcoholic diamine solution (e.g., containing 2,2-bis(4-aminophenyl)hexafluoropropane) leads to the opening of imide rings on the surface and the formation of amide groups. mdpi.com This modification can alter the surface chemistry and free volume, thereby improving gas selectivity. mdpi.com

Development of Polyimide-Inorganic Hybrid Composites (e.g., Polyimide-SiO₂ Systems)

Creating hybrid composites by incorporating inorganic materials like silica (SiO₂) into a polyimide matrix is a widely used method to enhance mechanical and thermal properties. These materials combine the desirable attributes of both the polymer (flexibility, processability) and the inorganic filler (strength, thermal stability). nih.govnih.gov

Polyimide-silica hybrid films can be prepared via a sol-gel process, where a silica precursor like tetramethoxysilane is hydrolyzed and condensed within a poly(amic acid) solution. scispace.com To improve the compatibility and bonding between the organic and inorganic phases, coupling agents such as p-aminophenyltrimethoxysilane can be used to terminate the poly(amic acid) chains. This creates covalent bonds between the polyimide and the silica network, leading to more transparent and homogeneous films. scispace.com

The introduction of nano-SiO₂ can significantly improve the thermal stability and suppress the influence of irradiation on the mechanical properties of the film. nih.gov The tensile strength and elastic modulus of PI/SiO₂ composite films tend to increase with SiO₂ content up to a certain loading, typically around 10 wt.%. nih.gov

Using commercially available, surface-modified fumed silica (FS) is another effective approach. nih.gov Hydrophobic FS particles, modified with groups like dimethyl or trimethyl, can be readily dispersed into the polyimide matrix. These composite films show increased tensile modulus and toughness compared to pristine polyimide, while maintaining high optical transparency and thermal stability. nih.gov

Table 2: Mechanical Properties of Polyimide/Fumed Silica (PI/FS) Composite Films nih.gov

| Filler Type | Filler Content (wt.%) | Tensile Modulus (GPa) | Toughness (MJ/m³) |

|---|---|---|---|

| Pristine PI | 0 | 4.07 | 6.97 |

| 2-FS (dimethyl) | 7 | 4.31 | 7.82 |

| 3-FS (trimethyl) | 7 | 4.42 | 8.04 |

Data sourced from a study on PI films with hydrophobic fumed silica fillers. nih.gov

Blending with Other Polymer Systems for Synergistic Effects

Polymer blending is a cost-effective and versatile method to develop materials with synergistic properties that surpass those of the individual components. Blending polyimides derived from 2,2-Bis(3-aminophenyl)hexafluoropropane with other polymers can enhance processability, mechanical strength, and other functional characteristics.

For instance, blending fluorine-containing polyimides with poly(methyl methacrylate) (PMMA) can create materials with enhanced chemical resistance and mechanical strength from the polyimide component, and lower processing temperatures from the PMMA. bwise.kr The miscibility of these blends is highly dependent on the casting solvent used. Solvents like methyl chloride and cyclohexanone can produce miscible blends with a single glass-transition temperature (Tg), whereas tetrahydrofuran (THF) may result in immiscible blends with two distinct Tgs. bwise.kr In miscible 6FDA-6FpDA/PMMA blends, increasing the polyimide content enhances scratch resistance. bwise.kr

Blending polyimides with thermosetting resins like epoxy (EP) can also yield beneficial properties. The addition of a flexible polyimide to an epoxy resin can lower the crosslinking density, leading to improved ductility, flexural strength, and impact strength. mdpi.com However, a subsequent post-curing process can increase the crosslinking density, which enhances thermal resistance and stiffness (further increasing flexural strength) but may reduce impact strength due to increased brittleness. mdpi.com This demonstrates the tunable nature of blend properties through processing conditions.

The concept of synergy is also applied in developing flame-retardant polyimide systems by combining different additives. For example, a hybrid system using polyimide, silicone-based additives, and phosphazene can provide enhanced flame retardancy in both the condensed phase (char formation) and the gas phase (release of flame-inhibiting radicals). mdpi.com

Surface Modification Techniques for Polyimide Films

The surface of polyimide films is often inert and hydrophobic, which can lead to poor adhesion and wettability. mdpi.comconfer.cz Various surface modification techniques are employed to alter the surface chemistry and topography, thereby improving their performance in applications like microelectronics and composites. researchgate.net

Wet-Chemical Treatment: This method involves immersing the polyimide film in a chemical solution. A common process uses an aqueous potassium hydroxide (KOH) solution, which transforms the polyimide surface into a potassium polyamate. acs.org Subsequent treatment with hydrochloric acid (HCl) protonates the surface, yielding a polyamic acid layer. Curing this layer reverts it to polyimide, but with a modified surface that can exhibit stronger adhesion. acs.org

Plasma Treatment: Plasma exposure is a dry, eco-friendly technique that can effectively functionalize polyimide surfaces. mdpi.comconfer.cz Atmospheric pressure plasma jets, using gases like a helium-water (He-H₂O) mixture, can introduce polar functional groups (e.g., C=O, N-C=O) onto the surface. mdpi.com This process increases surface energy and wettability, as indicated by a significant decrease in the water contact angle. mdpi.comconfer.cz Oxygen plasma treatment is also widely used to clean, etch, and functionalize the surface, which increases roughness and introduces oxygen-containing polar groups, enhancing adhesion. researchgate.netresearchgate.net

Table 3: Effect of He-H₂O Plasma Treatment on Polyimide Surface Wettability mdpi.com

| Treatment Condition | Water Contact Angle (°) | Surface Roughness (Ra, nm) |

|---|---|---|

| Pristine Polyimide | ~75° | 11.8 |

| Plasma Treated (5.2 W) | <20° | 266 |

| Plasma Treated (12.4 W) | ~30° | 41.7 |

Data illustrates the change in contact angle and roughness with plasma discharge power. mdpi.com

Combined Techniques: A combination of methods can be used to create highly tailored surfaces. For instance, a polyimide film can be spray-coated with a solution of polyhedral oligomeric silsesquioxane (POSS) and then exposed to oxygen plasma. nasa.gov This process generates topographically rich surfaces with controllable surface energy. The plasma exposure can modify the POSS layer and the underlying polyimide, leading to significant changes in wettability, with water contact angles varying from highly hydrophobic to almost completely hydrophilic depending on the exposure time. researchgate.netnasa.gov

Theoretical and Computational Studies of 2,2 Bis 3 Aminophenyl Hexafluoropropane Derived Systems

Molecular Dynamics Simulations for Polymer Microstructure and Gas Transport Phenomena

Molecular dynamics (MD) simulations are powerful tools for investigating the microstructure of polymers and the mechanisms of gas transport through them. For polyimides derived from diamines containing the hexafluoroisopropylidene (-C(CF₃)₂) group, such as those related to 2,2-bis(3-aminophenyl)hexafluoropropane, MD simulations can elucidate the impact of this bulky, flexible group on polymer chain packing and free volume distribution.

The introduction of the -C(CF₃)₂ group into the polymer backbone hinders efficient chain packing, leading to an increase in fractional free volume (FFV). This increased free volume is directly correlated with higher gas permeability. Simulations can model the amorphous polymer structure and map the distribution of free volume elements, providing a visual and quantitative understanding of the pathways available for gas diffusion.

In the context of gas separation, MD simulations can be used to calculate diffusion coefficients for various gases (e.g., CO₂, CH₄, O₂, N₂). By simulating the movement of gas molecules within the polymer matrix over time, researchers can determine the diffusivity of each gas. These simulations have shown that the bulky nature of the hexafluoroisopropylidene group not only increases the free volume but also influences the tortuosity of the diffusion pathways, affecting the selectivity of the membrane. The presence of this group generally leads to an increase in permeability, while the impact on selectivity can vary depending on the specific polymer structure and the gases being separated researchgate.net.

Furthermore, nonequilibrium molecular dynamics (NEMD) simulations can be employed to directly simulate the permeation process under a pressure gradient, offering a more direct comparison with experimental permeation data. These simulations can provide detailed insights into the sorption and diffusion components of gas transport, helping to rationalize the observed separation performance of membranes based on these polyimides msrjournal.com.

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure, geometry, and reactivity of molecules. For the this compound monomer, DFT calculations can provide valuable information about its molecular properties, which in turn influence the properties of the resulting polymers.

The electronic properties of the monomer, such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies, can also be calculated using DFT. The HOMO-LUMO gap is an indicator of the chemical reactivity and the energy required for electronic excitation. These parameters are relevant for understanding the polymerization reaction and the optical properties of the resulting polyimides. The distribution of electron density and the molecular electrostatic potential can also be mapped, identifying regions of the molecule that are electron-rich or electron-poor, which is important for predicting intermolecular interactions. Theoretical calculations using DFT with the B3LYP strategy have been employed to determine properties such as dipole moment, HOMO-LUMO energy, and molecular electrostatic potential for similar complex organic molecules researchgate.net.

Computational Modeling of Structure-Property Relationships at the Atomic and Molecular Levels

Computational modeling provides a bridge between the atomic/molecular structure and the macroscopic properties of polymers derived from this compound. By constructing amorphous polymer models, researchers can predict various physical and mechanical properties.

Using software like Materials Studio, amorphous cells of the polyimide can be constructed to simulate the bulk polymer. These models allow for the calculation of properties such as density, glass transition temperature (Tg), and coefficient of thermal expansion. The simulation process often involves building a three-dimensional, disordered stacking structure from the polymer chains and then using molecular mechanics and dynamics to equilibrate the system mdpi.com.

The relationship between the chemical structure of the diamine and the resulting polymer's properties can be systematically investigated. For instance, the presence of the flexible and bulky -C(CF₃)₂ group from the diamine contributes to a lower packing density and a higher free volume in the resulting polyimide. This, in turn, influences the gas separation properties, generally leading to higher permeability researchgate.net. The contorted structure of the this compound monomer, due to the meta-amino linkages, is expected to further inhibit efficient chain packing compared to its linear para-isomer, 2,2-bis(4-aminophenyl)hexafluoropropane (6FpDA). This difference in packing would be predicted by computational models to result in a higher fractional free volume and potentially different gas transport characteristics.

Coarse-grained modeling is another computational technique that can be applied to study these polymers on a larger length and time scale. In this approach, groups of atoms are represented as single beads, reducing the computational cost and allowing for the simulation of larger systems and longer time scales. This method is particularly useful for studying properties like the radius of gyration, end-to-end distance, and glass transition temperature nih.gov.

Simulation of Polymer Chain Conformation and Aggregation States

The conformation and aggregation of polymer chains are critical determinants of the material's bulk properties. Simulations can provide detailed insights into how the structure of the this compound monomer influences the chain conformation of the resulting polyimides.

The meta-catenation of the phenyl rings in the this compound monomer introduces a kinked or bent geometry into the polymer backbone. This contrasts with the more linear and rigid-rod-like conformation of polyimides derived from its para-isomer. Molecular dynamics simulations can be used to analyze the chain stiffness and flexibility. Parameters such as the radius of gyration (Rg) and the end-to-end distance of the polymer chains can be calculated to quantify the chain dimensions and conformation.

Simulations have shown that introducing bulky pendant groups or creating a non-linear backbone can significantly impact the polymer chain conformation and packing scispace.comchemrxiv.org. For polyimides derived from this compound, the combination of the bulky -C(CF₃)₂ group and the meta-linkages is expected to result in a more contorted and less efficiently packed structure. This would lead to a larger radius of gyration for a given molecular weight compared to more linear analogues.

Future Research Directions and Emerging Trends

Development of Novel Derivatives and Co-monomers with Enhanced Functionality

A primary avenue of future research involves the chemical modification of 2,2-Bis(3-aminophenyl)hexafluoropropane to create novel derivatives and the strategic selection of co-monomers to synthesize polymers with tailored properties. The goal is to move beyond the current state-of-the-art to achieve materials with enhanced thermal stability, improved processability, and specific functionalities for advanced applications.

Researchers are exploring the introduction of additional functional groups onto the diamine backbone to impart new characteristics. For instance, introducing hydroxyl groups to create monomers like 2,2-Bis(3-amino-4-hydroxyphenyl)hexafluoropropane (6FAP) allows for the synthesis of polybenzoxazoles or other polymers with high thermal resistance and potential for cross-linking. chemicalbook.com Another approach is the synthesis of more complex diamines, such as 2,2'-bis[4-(5-amino-2-pyridinoxy)phenyl]hexafluoropropane, which can lead to polyimides with modified solubility, dielectric properties, and thermal characteristics. researchgate.net The development of these derivatives allows for a broader palette of polymer structures and properties.

The strategic combination of this compound or its derivatives with novel dianhydride co-monomers is another critical research area. By pairing it with different dianhydrides, researchers can fine-tune the properties of the resulting polyimides, such as their glass transition temperature, coefficient of thermal expansion, and optical transparency. rit.eduacs.org

Interactive Table: Table 1: Selected Derivatives of this compound and their Potential Enhancements

| Derivative Name | Chemical Structure | Potential Enhanced Functionality |

|---|---|---|

| 2,2-Bis(3-amino-4-hydroxyphenyl)hexafluoropropane (6FAP) | (F₃C)₂C(C₆H₃(NH₂)(OH))₂ | High thermal resistance, precursor for polybenzoxazoles, cross-linking capability. |

| 2,2-Bis(3,4-diaminophenyl)hexafluoropropane | (F₃C)₂C(C₆H₃(NH₂)(NH₂))₂ | Precursor for high-performance ladder polymers, enhanced thermal and chemical stability. |

Exploration of Sustainable and Green Synthesis Methodologies

The chemical industry is increasingly focusing on sustainable manufacturing processes. For monomers like this compound, future research will concentrate on developing greener synthesis routes that minimize environmental impact, reduce waste, and utilize less hazardous reagents.

Current synthetic pathways often involve multiple steps with harsh reagents and organic solvents. A key research direction is the exploration of catalytic systems that can improve reaction efficiency and selectivity, thereby reducing by-product formation. For the reduction of dinitro precursors to diamines, a common step in aromatic amine synthesis, green chemistry approaches advocate for replacing traditional reducing agents with catalytic hydrogenation or using bio-inspired methods. nih.gov Research into plant-mediated synthesis, where extracts can act as reducing and stabilizing agents, represents an innovative, though challenging, approach to making nanoparticle synthesis greener, and similar principles could be explored for organic reductions. nih.gov

Furthermore, the development of solvent-free or alternative solvent systems (e.g., ionic liquids or supercritical fluids) could significantly reduce the environmental footprint of the synthesis process. The goal is to create economically viable and environmentally benign methods for producing this key monomer without compromising its purity or performance.

Application of Advanced In-situ Characterization Techniques for Reaction Monitoring and Material Evolution

To optimize polymer synthesis and gain a deeper understanding of material formation, researchers are turning to advanced in-situ characterization techniques. These methods allow for real-time monitoring of the polymerization reaction, providing critical data on reaction kinetics, intermediate species, and the evolution of polymer structure.

For the synthesis of polyimides from this compound, the two-step process involving the formation of a poly(amic acid) (PAA) followed by imidization is critical to the final material's properties. In-situ vibrational spectroscopy techniques, such as Fourier Transform Infrared (FTIR) and Raman spectroscopy, are powerful tools for tracking these stages. nih.govresearchgate.net These methods can monitor the disappearance of anhydride (B1165640) and amine functional groups and the appearance of amide and, subsequently, imide groups in real-time. nih.govresearchgate.net This allows for precise control over the reaction, ensuring complete conversion and helping to identify the formation of any intermediate species. nih.gov

Other techniques like Laser-Induced Breakdown Spectroscopy (LIBS) are being explored for determining the degree of imidization, offering potential for spatially resolved analysis. researchgate.net By combining these in-situ methods, a comprehensive picture of the reaction can be developed, leading to more efficient processes and polyimides with optimized and consistent properties.

Targeted Applications in Emerging Technologies (e.g., Flexible Electronics, Biomedical Devices)

The exceptional properties of polymers derived from this compound, such as high thermal stability, chemical resistance, and excellent dielectric properties, make them prime candidates for use in emerging technologies. azom.compolycil.co.uk

Flexible Electronics: Polyimides based on fluorinated monomers are highly sought after as substrates and insulating layers in flexible electronics, foldable displays, and wearable sensors. azom.comresearchgate.netresearchgate.net The hexafluoroisopropylidene group helps to lower the dielectric constant and moisture absorption while maintaining high thermal stability, which is crucial for high-frequency communication and reliable device performance. researchgate.netnih.gov Future research will focus on synthesizing colorless polyimide (CPI) films from this monomer and its derivatives for applications in transparent flexible displays and optical devices. nih.gov The development of these materials is projected to grow with the expansion of smart devices, electric vehicles, and personal electronics. azom.com

Biomedical Devices: The inherent chemical inertness and stability of polyimides also make them attractive for biomedical applications, including implantable medical devices and flexible biosensors. researchgate.netnih.gov Their biocompatibility is a key area of ongoing research. nih.gov Studies have shown that certain polyimides can maintain excellent mechanical properties after long-term storage in simulated body conditions. nih.gov Future work will involve tailoring the surface properties of these polymers to enhance biocompatibility and developing them for specific applications such as flexible neural probes and long-term implantable electronics. researchgate.net

Interactive Table: Table 2: Properties and Emerging Applications of this compound-Based Polymers

| Property | Advantage for Emerging Tech | Targeted Application |

|---|---|---|

| Low Dielectric Constant | Faster signal propagation, reduced signal loss | High-frequency flexible printed circuits, 5G components. |

| High Thermal Stability | Withstands high processing temperatures | Flexible display substrates, advanced semiconductor packaging. |

| Chemical Resistance | Durability in harsh environments | Implantable biomedical devices, chemical sensors. |

| Optical Transparency (in certain formulations) | Enables light transmission | Foldable smartphone displays, transparent flexible electronics. |

Integration of Machine Learning and Artificial Intelligence for Computational Design and Material Discovery

The integration of machine learning (ML) and artificial intelligence (AI) is set to revolutionize the field of materials science, and the design of polymers from monomers like this compound is no exception. These computational tools can dramatically accelerate the discovery and optimization of new materials with desired properties. medium.commdpi.com

By training ML models on existing data from polymer databases, researchers can predict the properties of new, hypothetical polymers based on their molecular structure. medium.comacs.org This data-driven approach allows for the rapid screening of millions of potential co-monomer combinations with this compound to identify candidates with superior performance characteristics, such as higher thermal stability or a lower dielectric constant. oaepublish.com This "in silico" screening significantly reduces the time and cost associated with experimental synthesis and testing.

Q & A

Basic Research Questions

Q. What are the standard methods for synthesizing 2,2-Bis(3-aminophenyl)hexafluoropropane, and how do experimental conditions influence yield and purity?

- Methodological Answer : Synthesis typically involves nucleophilic aromatic substitution or condensation reactions under anhydrous conditions. Key parameters include temperature control (80–120°C), solvent selection (e.g., dimethylacetamide or N-methylpyrrolidone), and stoichiometric ratios of precursors like hexafluoroacetone and 3-aminophenol derivatives. Post-synthesis purification via recrystallization in methylene chloride or ethanol is critical to achieve >98% purity .

Q. How is this compound characterized structurally, and what analytical techniques are most reliable?

- Methodological Answer : Nuclear magnetic resonance (NMR, ¹H/¹⁹F) confirms amine group placement and hexafluoropropane backbone integrity. Fourier-transform infrared spectroscopy (FTIR) identifies NH₂ stretching (3350–3450 cm⁻¹) and C-F vibrations (1150–1250 cm⁻¹). Mass spectrometry (MS) verifies molecular weight (MW: 376.3 g/mol) and isotopic patterns .

Q. What are the critical safety considerations when handling this compound in laboratory settings?

- Methodological Answer : The compound is classified under GHS Category 2 for skin/eye irritation. Use nitrile gloves, fume hoods, and sealed containers to prevent exposure. Spills require neutralization with 5% acetic acid followed by absorption with vermiculite. Waste disposal must comply with halogenated amine protocols .

Advanced Research Questions

Q. How does incorporating this compound into polyimide copolymers affect thermal stability and gas permeability?

- Methodological Answer : When copolymerized with dianhydrides (e.g., 6FDA), the rigid hexafluoropropane group enhances thermal stability (Tg > 300°C) and reduces dielectric constants (<2.8). Gas permeability (CO₂/N₂ selectivity >30) improves due to disrupted chain packing from CF₃ groups. Adjusting diamine ratios (e.g., 4,4′-oxydianiline) modulates residual stress and CTE (coefficient of thermal expansion) .

Q. What contradictions exist in reported thermal decomposition data for this compound, and how can they be resolved experimentally?

- Methodological Answer : Discrepancies in TGA (thermogravimetric analysis) onset temperatures (reported 350–400°C) arise from varying heating rates (5–20°C/min) and atmospheric conditions (N₂ vs. air). Standardizing protocols (e.g., 10°C/min in N₂) and using coupled DSC (differential scanning calorimetry) to monitor exothermic events can resolve inconsistencies .

Q. How does the compound perform in metal-organic framework (MOF) synthesis for gas separation, and what mechanistic insights explain its selectivity?

- Methodological Answer : When functionalized as a dicarboxylate linker (e.g., 2,2-Bis(4-carboxyphenyl)hexafluoropropane), it forms MOFs with high CO₂/H₂ selectivity (≥50) due to fluorophilic interactions and pore size tuning (~3.8 Å). In situ XRD reveals "breathing" dynamics during gas adsorption, which can be optimized via solvent-assisted ligand exchange .

Data Contradictions and Resolution

Q. Why do solubility properties of polyimides derived from this diamine vary across studies, and how can researchers control this?

- Analysis : Solubility in aprotic solvents (e.g., DMAc, DMF) depends on the diamine-to-dianhydride ratio. Higher fluorinated diamine content (>50 mol%) enhances solubility but reduces mechanical strength. Conflicting reports stem from unaccounted moisture content during synthesis, which hydrolyzes imide bonds. Strict anhydrous conditions and molecular sieves are recommended .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.